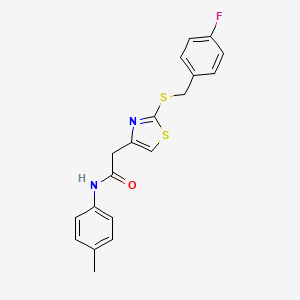
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a tolylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a thiol or thioether precursor.
Attachment of the Tolylacetamide Moiety: The final step involves the acylation of the thiazole derivative with p-tolylacetic acid or its derivatives, using coupling agents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the case of its anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs.
生物活性
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, a p-tolyl group, and a 4-fluorobenzyl thio moiety, which may contribute to its pharmacological properties.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on related thiazole compounds demonstrated their effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . These compounds also showed superior antibiofilm potential compared to traditional antibiotics like Ciprofloxacin .
The mechanism of action for thiazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, these compounds can inhibit enzyme activity by binding to active or allosteric sites, modulating receptor activity, or interfering with cellular signaling pathways . The presence of electron-withdrawing groups like fluorine may enhance these interactions, leading to increased potency.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has shown that modifications at various positions on the phenyl ring significantly affect biological activity. Non-bulky electron-withdrawing groups are preferred at the ortho position, while smaller atoms such as hydrogen or fluorine are favored at the para position . This insight is crucial for designing more potent derivatives.
In Vitro Studies
In vitro assessments have indicated that thiazole derivatives exhibit low cytotoxicity while maintaining significant biological activity. For example, compounds derived from hybridization of phthalimide and thiazoles demonstrated promising leishmanicidal activity with minimal toxicity towards mammalian cells . Such findings highlight the therapeutic potential of these compounds in treating infectious diseases.
Data Table: Biological Activities of Related Thiazole Derivatives
| Compound Name | Biological Activity | MIC (μg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| Thiazole Derivative A | Antimicrobial | 0.22 | >60 |
| Thiazole Derivative B | Anticancer | - | - |
| Phthalimido-Thiazole | Leishmanicidal | - | Low toxicity |
特性
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-2-8-16(9-3-13)21-18(23)10-17-12-25-19(22-17)24-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACZHCWCBTZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














